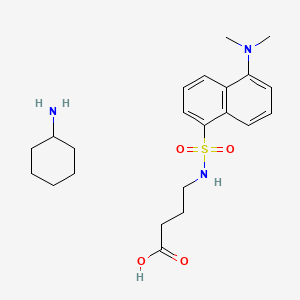

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is a complex organic compound with the molecular formula C22H33N3O4S and a molecular weight of 435.58 g/mol . This compound is known for its unique structure, which includes a cyclohexanamine moiety and a naphthylsulfonylamino group. It is primarily used in industrial applications and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with 5-(dimethylamino)naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexanamine to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying under vacuum .

Análisis De Reacciones Químicas

Types of Reactions

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Analytical Chemistry

HPLC Method for Analysis

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is primarily utilized in high-performance liquid chromatography (HPLC) for the analysis of amino acids. The dansyl group enhances the fluorescence of the compound, allowing for sensitive detection and quantification.

| Application | Description |

|---|---|

| HPLC Analysis | Used to analyze various dansyl-amino acids, leveraging its fluorescent properties for detection. |

Case Study: HPLC Detection of Amino Acids

A study demonstrated the effectiveness of using dansyl-GABA in HPLC to separate and identify amino acids in complex biological samples. The method showed high sensitivity and specificity, making it a valuable tool in biochemical research .

Biological Research

Neuroscience Applications

As a GABA analog, dansyl-GABA plays a role in neuroscience research, particularly in studying GABAergic signaling pathways. It can be used to investigate the effects of GABA on neuronal excitability and neurotransmission.

Case Study: GABAergic Signaling

Research has indicated that compounds similar to dansyl-GABA can modulate GABA receptor activity, influencing synaptic transmission and plasticity in neuronal circuits. This has implications for understanding neurological disorders where GABA signaling is disrupted .

Pharmacological Studies

Potential Therapeutic Uses

Dansyl-GABA has been explored for its potential therapeutic effects, particularly in conditions related to GABA deficiency, such as anxiety disorders and epilepsy.

Fluorescent Labeling

Protein Labeling Techniques

The fluorescent nature of dansyl-GABA allows it to be used as a labeling agent for proteins and peptides. This application is critical in studying protein interactions and dynamics within cells.

Case Study: Protein Interaction Studies

In one study, researchers utilized dansyl-GABA to label specific proteins involved in neurotransmitter release. The fluorescence allowed real-time observation of protein interactions during synaptic transmission, providing insights into the mechanisms underlying neurotransmitter release .

Mecanismo De Acción

The mechanism of action of Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity. The naphthylsulfonylamino group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- Cyclohexanamine;4-[[5-(methylamino)naphthalen-1-yl]sulfonylamino]butanoic acid

- Cyclohexanamine;4-[[5-(ethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid

- Cyclohexanamine;4-[[5-(propylamino)naphthalen-1-yl]sulfonylamino]butanoic acid

Uniqueness

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is unique due to its dimethylamino group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity.

Actividad Biológica

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is a derivative of gamma-aminobutyric acid (GABA), a well-known neurotransmitter with significant biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in neuropharmacology, cancer treatment, and metabolic regulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of GABA and Its Derivatives

GABA plays a crucial role in the central nervous system (CNS) by acting as an inhibitory neurotransmitter. Its derivatives, such as this compound, are synthesized to enhance its properties, including improved bioavailability and targeted delivery to specific tissues.

1. Neuroprotective Effects

Research indicates that GABA receptor agonists, including this compound, exhibit neuroprotective properties. A study demonstrated that these compounds could protect neurons from ischemic injury by modulating various signaling pathways:

- Mechanism of Action : Activation of GABA receptors leads to increased phosphorylation of nNOS and upregulation of Bcl-2/Bax ratios, which are critical for neuronal survival .

- Case Study : In rodent models, co-administration with other GABA receptor agonists significantly reduced neuronal damage following kainic acid-induced seizures .

2. Anti-Cancer Properties

GABA and its derivatives have shown promise in cancer prevention and treatment:

- Gastric Cancer : Prolonged administration of GABA significantly decreased the incidence of gastric cancers in Wistar rats treated with carcinogens . Histological analysis revealed reduced labeling indices in the antral mucosa.

- Mechanism : The anti-cancer effects may be attributed to GABA's ability to inhibit cell proliferation and induce apoptosis in malignant cells through modulation of signaling pathways related to inflammation and oxidative stress .

3. Metabolic Regulation

GABA derivatives can influence metabolic processes:

- Insulin Secretion : Research indicates that GABA enhances insulin secretion in pancreatic β-cells, improving glucose metabolism in diabetic models .

- Antioxidant Activity : this compound has been shown to reduce oxidative stress markers in various cell types, suggesting a protective role against metabolic disorders .

Data Tables

Propiedades

Número CAS |

84560-02-1 |

|---|---|

Fórmula molecular |

C22H33N3O4S |

Peso molecular |

435.6 g/mol |

Nombre IUPAC |

cyclohexylazanium;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoate |

InChI |

InChI=1S/C16H20N2O4S.C6H13N/c1-18(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)17-11-5-10-16(19)20;7-6-4-2-1-3-5-6/h3-4,6-9,17H,5,10-11H2,1-2H3,(H,19,20);6H,1-5,7H2 |

Clave InChI |

AEYRCAMGXZZOLB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)O.C1CCC(CC1)N |

SMILES canónico |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)[O-].C1CCC(CC1)[NH3+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.